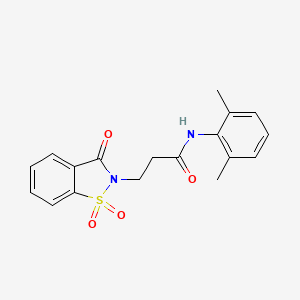

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Description

N-(2,6-Dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a synthetic organic compound featuring a 2,6-dimethylphenyl group attached to a propanamide backbone and a 1,1,3-trioxo-1,2-benzothiazole moiety. This structure combines aromatic, amide, and sulfonamide-like functionalities, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-12-6-5-7-13(2)17(12)19-16(21)10-11-20-18(22)14-8-3-4-9-15(14)25(20,23)24/h3-9H,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLJYRYSNRHAMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Attachment of the Propanamide Moiety: The propanamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.

Introduction of the Dimethylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as halogenated precursors, bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or heterocyclic moieties.

Applications De Recherche Scientifique

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its therapeutic potential in treating various diseases and conditions.

Industry: It may find applications in the development of new materials, such as polymers, dyes, and coatings.

Mécanisme D'action

The mechanism of action of N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

Enzyme Inhibition: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to downstream effects.

Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparaison Avec Des Composés Similaires

Structural Analogues from the Arab Journal of Pharmaceutical Research (2020)

and describe compounds 7c–7j , which share a propanamide core and aromatic substituents but differ in functional groups. Key comparisons include:

Table 1: Physical and Spectroscopic Properties of Selected Analogues

Key Observations :

- Thermal Stability : Higher melting points in 7g (149–199°C vs. 134–178°C) suggest enhanced crystallinity or intermolecular interactions due to its symmetrical substitution .

- Spectroscopic Trends : All analogues show characteristic NH stretches (~3250 cm⁻¹) and aromatic proton signals (δ 7.0–8.2 ppm), but 7g exhibits distinct splitting patterns due to its ortho-dimethyl groups .

Comparison with Agrochemical Analogues

–8 highlights agrochemicals with N-(2,6-dimethylphenyl) groups, such as metalaxyl and benalaxyl , which are fungicides.

Table 2: Functional Group Impact on Bioactivity

Key Observations :

- Role of the 2,6-Dimethylphenyl Group : This substituent is critical in agrochemicals for enhancing lipophilicity and target binding, as seen in metalaxyl’s efficacy against oomycetes . The target compound may leverage similar interactions.

- Functional Group Divergence : Unlike metalaxyl/benalaxyl’s acetyl-alanine cores, the target’s benzothiazole-trioxo group could confer unique reactivity (e.g., sulfonamide-like inhibition or radical scavenging) .

Activité Biologique

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The molecular formula for N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is C16H16N2O3S. The compound features a benzothiazole moiety which is known for its pharmacological properties. The synthesis typically involves the reaction of 2,6-dimethylphenylamine with appropriate benzothiazole derivatives under controlled conditions to yield the desired amide product.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies have demonstrated that compounds similar to N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide show significant activity against various bacteria and fungi. For instance:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| Benzothiazole Derivative A | 50 μg/mL | E. coli |

| Benzothiazole Derivative B | 25 μg/mL | S. aureus |

| N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | TBD | TBD |

These findings suggest that the compound may possess potent antimicrobial activity that warrants further investigation.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 6.46 | N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

| SK-Hep-1 (Liver Cancer) | 5.84 | Benzothiazole Derivative C |

The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. Compounds have shown promise in attenuating neuronal injury and reducing oxidative stress:

| Compound | Effect Observed | Model Used |

|---|---|---|

| Compound D | Reduced ROS levels | Ischemia/Reperfusion Injury Model |

| N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | TBD | TBD |

These findings indicate potential applications in treating conditions such as Alzheimer's disease.

Case Studies

A notable study examined the effects of a related benzothiazole derivative on amyloid beta interactions implicated in Alzheimer's disease. The compound demonstrated significant inhibition of amyloid beta-binding alcohol dehydrogenase interactions with an IC50 value significantly lower than previously reported inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.